N-cycloheptyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-Cycloheptyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a bicyclic heterocyclic compound featuring a fused thiazole-pyrimidine core. The molecule is substituted with a methyl group at position 3 and a cycloheptyl carboxamide group at position 4. This compound belongs to the thiazolo[3,2-a]pyrimidine family, which is known for diverse biological activities and synthetic versatility in medicinal chemistry . Key characterization methods for related compounds include IR, NMR, and mass spectrometry .
Properties
Molecular Formula |
C15H19N3O2S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-cycloheptyl-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H19N3O2S/c1-10-9-21-15-16-8-12(14(20)18(10)15)13(19)17-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,17,19) |
InChI Key |
DUAMQIDAAZMNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation via Cyclocondensation
The thiazolo[3,2-a]pyrimidine scaffold is typically constructed through cyclocondensation between 2-aminothiazole derivatives and β-keto esters or α,β-unsaturated carbonyl compounds . A representative approach involves:
Step 1 : Reacting 2-amino-4-methylthiazole with dimethyl acetylenedicarboxylate (DMAD) in methanol under reflux to yield methyl 3-methyl-7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate . This intermediate forms via Michael addition followed by intramolecular cyclization (75–82% yield).
Step 2 : Hydrolysis of the ester group using 2N HCl under reflux generates the carboxylic acid derivative, as demonstrated in analogous systems . Subsequent amidation with cycloheptylamine via carbodiimide coupling (EDC/HOBt) introduces the N-cycloheptylcarboxamide moiety .
One-Pot Three-Component Assembly
Recent advancements employ one-pot strategies to streamline synthesis. A protocol combining thiourea, α-haloketones, and DMAD in dichloromethane with triethylamine achieves the thiazolo[3,2-a]pyrimidine core in 68% yield . Key advantages include:
-
Reduced purification steps : In situ cyclization minimizes intermediate isolation.
-
Functional group tolerance : Methyl and carbonyl groups remain intact under mild conditions .
Solid-Phase Synthesis for High-Throughput Production
Patented methods utilize resin-bound intermediates to facilitate scalable synthesis :
-
Immobilization : 2-Aminothiazole derivatives are anchored to Wang resin via ester linkages.
-
Cyclization : Treatment with β-keto esters in DMF at 80°C forms the pyrimidine ring.
-
Cleavage and functionalization : TFA-mediated cleavage releases the carboxylic acid, which undergoes amidation with cycloheptylamine (Table 1).
Table 1 : Solid-phase synthesis optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Resin type | Wang resin | 85 | 98 |
| Cyclization time | 12 h | 82 | 97 |
| Coupling reagent | HATU | 88 | 99 |
Enzymatic Catalysis for Stereocontrol
Biocatalytic methods using lipase B from Candida antarctica (CAL-B) achieve enantioselective amidation :
-
Substrate : 5-Oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (1.2 eq)
-
Acyl donor : Cycloheptylamine (1.5 eq)
-
Conditions : tert-Butanol, 40°C, 24 h
-
Outcome : 94% conversion with >99% ee, avoiding racemization common in chemical coupling .
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates ring-closing steps. A reported protocol :
-
Reactants : 2-Amino-4-methylthiazole (1 eq), ethyl acetoacetate (1.2 eq)
-
Catalyst : ZnCl₂ (0.1 eq)
-
Conditions : 150 W, 120°C, 20 min
-
Yield : 91% vs. 72% under conventional heating (6 h reflux)
Post-Functionalization of Preformed Cores
Late-stage modifications enable diversification:
-
Oxo group introduction : Treating 5H-thiazolo[3,2-a]pyrimidine with OXONE® in acetic acid installs the 5-oxo group (89% yield) .
-
Methylation : Dimethyl sulfate in DMF selectively methylates the 3-position (K₂CO₃, 65°C, 83% yield) .
Critical Analysis of Methodologies
Table 2 : Comparative evaluation of synthetic routes
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Cyclocondensation | 75–82 | 95–98 | Moderate | 32.7 |
| One-pot | 68 | 93 | High | 18.4 |
| Solid-phase | 85–88 | 97–99 | High | 14.2 |
| Enzymatic | 94 | 99 | Low | 8.9 |
| Microwave | 91 | 98 | Moderate | 21.5 |
Key findings :
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cycloheptyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Thiazolo[3,2-a]pyrimidine derivatives vary primarily in substituents at positions 3, 5, 6, and 5. Below is a comparative analysis of the target compound with structurally related analogs:
Crystallographic and Spectral Comparisons
- X-ray Data : Derivatives like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit planar fused rings with π-halogen interactions stabilizing crystal packing . The target compound’s cycloheptyl group may induce steric hindrance, altering crystal symmetry.
- Spectral Trends :
Key Research Findings
Substituent Impact : Bulky N-alkyl/aryl groups (e.g., cycloheptyl, phenyl) enhance metabolic stability but may reduce bioavailability due to poor solubility .
Synthetic Flexibility : Position 6 is amenable to diverse modifications (carboxamides, esters), enabling structure-activity relationship (SAR) studies .
Unresolved Challenges : Steric effects of cycloheptyl on reaction yields and purification efficiency require further optimization .
Biological Activity
N-cycloheptyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a thiazole ring fused with a pyrimidine structure. Its molecular formula is with a molecular weight of approximately 307.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₃S |
| Molecular Weight | 307.37 g/mol |
| CAS Number | 1246061-81-3 |
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial activities. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial and fungal strains. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL .
Table 1: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 6.25 |
| Compound B | E. coli | 15.62 |
| Compound C | Candida albicans | 4.01 |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. The mechanism of action involves the inhibition of specific enzymes crucial for cancer cell proliferation. For example, N-cycloheptyl derivatives have shown promising results in inhibiting cancer cell lines in vitro .
Case Study: Inhibition of Cancer Cell Growth
In a study examining the effects of this compound on HeLa cells (cervical cancer), it was found that the compound significantly reduced cell viability at concentrations as low as 10 μM after 48 hours of treatment.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has also demonstrated anti-inflammatory effects. Research suggests that thiazole derivatives can inhibit pro-inflammatory cytokines, which play a critical role in inflammation pathways .
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition | IC50 (μM) |
|---|---|---|
| N-cycloheptyl derivative | TNF-α | 12 |
| N-cycloheptyl derivative | IL-6 | 15 |
The biological activity of this compound is believed to result from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes involved in cellular pathways.
- Receptor Interaction : It may modulate receptor activity related to inflammation and cancer progression.
- DNA Interaction : Some studies suggest potential interaction with DNA, affecting replication and transcription processes.
Q & A
Q. What synthetic routes are commonly employed to prepare N-cycloheptyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step pathways, including:
- Condensation reactions between cycloheptylamine and thiazolopyrimidine precursors under acidic conditions (e.g., acetic acid) .
- Microwave-assisted synthesis to accelerate reaction kinetics and improve yields (e.g., 60–70% yield in 2 hours vs. 8 hours under conventional heating) .
- Ultrasonic activation for green chemistry approaches, enhancing atom economy and reducing solvent use .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields at moderate heating |
| Solvent | Acetic acid/DMF | Polar aprotic solvents improve solubility |
| Catalyst | None (preferred) | Avoids purification challenges |
Q. How is the structural integrity of the compound validated post-synthesis?
Methodological validation includes:
- X-ray crystallography to confirm stereochemistry and bond angles .
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions, e.g., cycloheptyl group integration at δ 1.4–1.8 ppm .
- Mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 375.12) .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s interaction with biological targets?
- Molecular docking : Predicts binding affinities to enzymes (e.g., kinases) via software like AutoDock Vina, focusing on hydrogen bonding with the carboxamide group and π-π stacking of the thiazolopyrimidine core .
- Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., C5 position susceptibility to electrophilic attack) .
- Molecular Dynamics (MD) : Simulates stability in physiological conditions (e.g., 100 ns trajectories in water-lipid bilayers) .
Case Study : Docking with EGFR kinase showed a binding energy of −9.2 kcal/mol, suggesting potential antitumor activity .
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?
Contradictions arise from:
- Solvent polarity effects : Poor aqueous solubility (logP = 2.8) vs. enhanced solubility in DMSO (50 mg/mL) .
- Formulation strategies : Use of cyclodextrin complexes or nanoemulsions to improve bioavailability .
Q. Resolution Workflow :
Validate solubility via shake-flask method (USP guidelines).
Compare in vitro permeability (Caco-2 assays) vs. in vivo pharmacokinetics (rat models) .
Q. What mechanistic insights exist for its potential enzyme inhibition?
- Kinetic assays : Competitive inhibition of COX-2 (IC₅₀ = 1.2 µM) via reversible binding to the active site .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka = 1.5 × 10⁴ M⁻¹s⁻¹, kd = 0.003 s⁻¹) .
- Mutagenesis studies : Identify critical residues (e.g., Arg120 in COX-2) for hydrogen bonding with the carboxamide group .
Q. How are metabolic stability and toxicity profiles assessed in preclinical studies?
- In vitro metabolism : Liver microsome assays (human/rat) to identify cytochrome P450-mediated oxidation at the cycloheptyl group .
- Ames test : No mutagenicity observed at ≤100 µM .
- hERG binding assay : Low risk of cardiotoxicity (IC₅₀ > 30 µM) .
Methodological Challenges
Q. What analytical hurdles exist in characterizing degradation products?
- LC-MS/MS : Detects oxidative metabolites (e.g., hydroxylation at C3-methyl group) but struggles with isomers .
- Chiral HPLC : Required to resolve enantiomers formed during synthesis .
Mitigation : Use orthogonal methods (e.g., IR + NMR) for cross-validation .
Q. How can batch-to-batch variability in synthesis be minimized?
- Process Analytical Technology (PAT) : Real-time monitoring of reaction progress via FTIR .
- Design of Experiments (DoE) : Optimizes parameters like stoichiometry (1:1.2 molar ratio) and mixing speed .
Emerging Research Directions
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Xenograft models : Efficacy against colorectal cancer (HCT-116 cells) with tumor volume reduction of 45% at 10 mg/kg/day .
- Neuroinflammatory models : Dose-dependent inhibition of microglial activation in LPS-induced encephalopathy .
Q. Can the compound serve as a scaffold for photoactivated prodrugs?
- Photodynamic studies : UV irradiation (365 nm) triggers carboxamide cleavage, releasing active metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
